Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate
Description
Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate is a benzofuran derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at position 3 and a methyl ester (-COOCH₃) at position 2. The benzofuran core, a fused bicyclic system of benzene and furan, confers aromaticity and rigidity, while the substituents influence electronic and steric properties.
Properties
IUPAC Name |
methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-7-9-8-5-3-4-6-10(8)16-11(9)12(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKQVQQYOREBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(OC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The methoxymethyl and carboxylate ester groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared below based on substituent type, position, and functional groups (Table 1).
Table 1: Structural Comparison of Benzofuran Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Electronic Effects: The methoxymethyl group in the target compound is electron-donating, enhancing the electron density of the benzofuran ring. In contrast, methanesulfonylmethyl () is strongly electron-withdrawing, which may reduce aromatic stability and alter reactivity in electrophilic substitutions .
Functional Group Influence :
- Methyl ester vs. carboxylic acid : The methyl ester in the target compound improves lipophilicity (higher logP) compared to the carboxylic acid derivative (), which is more polar and likely to form salts .
- Bromomethyl () serves as a reactive site for nucleophilic substitution, unlike the stable ether linkage in the methoxymethyl group .
Spectroscopic Comparisons :
- IR Spectroscopy :
- NMR Spectroscopy :
- The methoxymethyl protons in the target compound would resonate at δ 3.3–4.5 ppm (CH₂OCH₃), similar to the 2-methoxy-2-oxoethyl group in .
- Aromatic protons in Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) exhibit downfield shifts due to the electron-withdrawing fluorine, a contrast to the electron-donating methoxymethyl group .
Physicochemical Properties
- Melting Points :
- Solubility: The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to nonpolar derivatives like 3-methyl-1-benzofuran-2-carbohydrazide () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
